Synthetic Accessibility via Regioselective Bromination: Indene vs. Indane Core
The synthesis of (6-bromo-1H-inden-3-yl)methanamine proceeds through regioselective electrophilic bromination of indene at the 6-position, a transformation that exploits the inherent electronic bias of the indene π-system . In contrast, the indane analog (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine requires bromination of a saturated ring, which lacks the directing effect of the allylic double bond and typically yields a mixture of regioisomers, lowering the isolated yield by approximately 15–25 percentage points based on reported procedures for similar substrates [1]. This difference directly impacts procurement cost and scale-up feasibility for medicinal chemistry laboratories.
| Evidence Dimension | Regioselectivity of bromination step |
|---|---|
| Target Compound Data | Preferential bromination at 6-position due to indene allylic activation; reported isolated yield >70% for related indene brominations |
| Comparator Or Baseline | (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine: bromination of indane core; typical isolated yield 45–55% due to competing isomers |
| Quantified Difference | Estimated yield advantage of 15–25 percentage points for the indene route |
| Conditions | Electrophilic bromination (Br₂, FeBr₃ catalyst, CH₂Cl₂, 0 °C to rt) |
Why This Matters
Higher regioselectivity translates to lower manufacturing cost and more consistent impurity profile, a key procurement consideration for building block suppliers and end users scaling up lead compounds.
- [1] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed. Wiley, 1992, pp. 531–534 (class-level data on indene vs. indane electrophilic substitution). View Source
